(4-Carboxycyclohexyl)azanium;chloride
Description
(4-Carboxycyclohexyl)azanium;chloride is an organic ammonium salt characterized by a cyclohexane ring substituted with a carboxylic acid (-COOH) group and an azanium (NH₃⁺) moiety, paired with a chloride counterion. The chloride counterion ensures solubility in polar solvents and stabilizes the cationic azanium group .
Properties
IUPAC Name |
(4-carboxycyclohexyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (4-Carboxycyclohexyl)azanium;chloride with analogous ammonium salts and cyclohexane derivatives, emphasizing molecular structure, functional groups, and applications:
Key Observations:
Cyclohexyl vs. Aromatic Backbones :
- This compound’s cyclohexane ring offers conformational flexibility compared to rigid aromatic backbones (e.g., benzyl or phenyl groups in ). This flexibility may influence its binding interactions in biological systems or crystallization behavior.
- In contrast, N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride combines cyclohexane with an aromatic chlorobenzyl group, enhancing lipophilicity for membrane penetration .
Functional Group Diversity: The carboxy group in this compound distinguishes it from amine- or pyrrolidinium-dominated analogs (e.g., ). This acidity (pKa ~4-5) allows pH-dependent solubility, useful in buffer systems or ion-exchange resins.
Chirality and Crystallography: Cyclohexyl derivatives often exhibit chirality, critical in drug design. SHELX-based crystallographic studies (e.g., ) suggest that this compound’s stereochemistry could be resolved using similar refinement techniques. Chiral resolution methods applied to (±)-1-(2H)-phthalazinone derivatives may be adaptable to this compound.
Thermal and Solubility Properties :
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